molecular formula C16H15N3O3 B2804333 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903296-51-4

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2804333
CAS No.: 1903296-51-4
M. Wt: 297.314
InChI Key: KDFVUXMSBBAVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be achieved through cyclization reactions using suitable reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of indole, azetidine, and pyrrolidine-2,5-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-3-4-15(21)19(14)12-8-18(9-12)16(22)11-1-2-13-10(7-11)5-6-17-13/h1-2,5-7,12,17H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVUXMSBBAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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